
Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 . It is used in research .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate consists of a pyrrolidine ring with a formyl group at the 2-position and a methyl group at the 4-position. The pyrrolidine ring is also attached to a tert-butyl carboxylate group .Physical And Chemical Properties Analysis
Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate:
Pharmaceutical Synthesis
Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of complex molecules that can be used in drug development, particularly in the synthesis of novel therapeutic agents targeting specific diseases .
Organic Chemistry Research
In organic chemistry, this compound serves as a valuable building block for the construction of more complex molecules. Researchers utilize it in the development of new synthetic methodologies and in the study of reaction mechanisms. Its stability and reactivity make it an ideal candidate for various organic transformations .
Material Science
This compound is also explored in material science for the development of new materials with specific properties. Its incorporation into polymer matrices can lead to materials with enhanced mechanical, thermal, or chemical properties. Researchers are investigating its potential in creating advanced materials for industrial applications .
Catalysis
Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is used in the field of catalysis as a ligand or a catalyst precursor. Its ability to form stable complexes with metals makes it useful in catalytic processes, including asymmetric catalysis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals and fine chemicals .
Biochemical Research
In biochemical research, this compound is employed in the study of enzyme mechanisms and protein-ligand interactions. Its structural features allow it to mimic certain biological molecules, making it useful in probing the active sites of enzymes and understanding their function at a molecular level .
Agricultural Chemistry
The compound finds applications in agricultural chemistry, particularly in the development of agrochemicals such as pesticides and herbicides. Its role as an intermediate in the synthesis of biologically active compounds helps in creating effective and environmentally friendly agricultural products .
Chemical Biology
Chemical biology applications include the use of this compound in the development of chemical probes and bioactive molecules. These probes are essential for studying biological systems and understanding the molecular basis of diseases, which can lead to the identification of new therapeutic targets.
Sigma-Aldrich BLD Pharm Solarbio MilliporeSigma Enamine Enamine : Sigma-Aldrich : BLD Pharm
Safety and Hazards
The safety information available indicates that Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYNQPVPECFGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

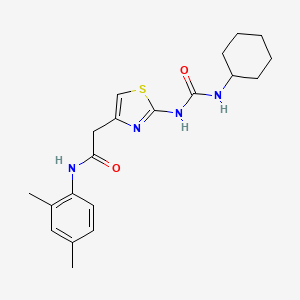
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)
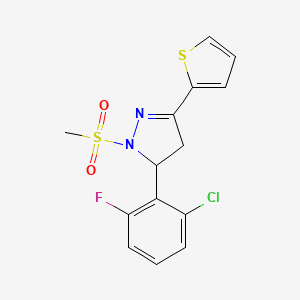
![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)
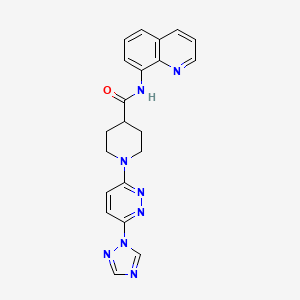
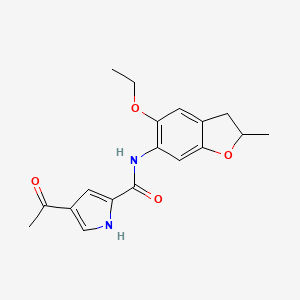
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502231.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2502232.png)

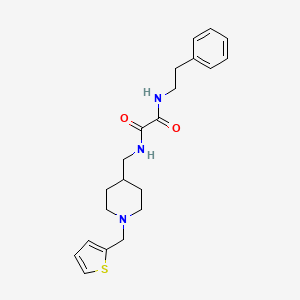
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)
![(3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B2502238.png)
